molecular formula C6H11NO3 B2746127 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid CAS No. 1373923-02-4

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid

Cat. No.: B2746127
CAS No.: 1373923-02-4
M. Wt: 145.158
InChI Key: ZAMHPFVFKDSPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid is a chemical compound with the molecular formula C6H11NO3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an aminomethyl group attached to the oxetane ring

Scientific Research Applications

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid has several applications in scientific research:

Safety and Hazards

The safety data sheet (SDS) for “2-(3-(Aminomethyl)oxetan-3-yl)acetic acid” indicates that it is for R&D use only and not for medicinal, household or other use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid typically involves the alkylation of oxetane derivatives. One common method involves the reaction of 3-(aminomethyl)oxetane with bromoacetic acid under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) with a base like sodium hydroxide (NaOH) to facilitate the alkylation process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxetane derivatives.

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)oxetan-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function. The oxetane ring can also participate in ring-opening reactions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)oxetane: Similar structure but lacks the acetic acid moiety.

    2-(3-(Dimethylamino)oxetan-3-yl)acetic acid: Similar structure with a dimethylamino group instead of an aminomethyl group.

Uniqueness

2-(3-(Aminomethyl)oxetan-3-yl)acetic acid is unique due to the presence of both an oxetane ring and an aminomethyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[3-(aminomethyl)oxetan-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-2-6(1-5(8)9)3-10-4-6/h1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMHPFVFKDSPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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